molecular formula C23H27FN4O4 B2927146 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 896337-22-7

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2927146
CAS No.: 896337-22-7
M. Wt: 442.491
InChI Key: CFVUXYDQEBYANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by a benzodioxole moiety, a 4-methylpiperazinyl group, and a 4-fluorobenzyl substituent. This compound’s structure integrates multiple pharmacophoric elements: the benzodioxole ring (common in CNS-targeting agents), the piperazine group (enhancing solubility and receptor binding), and the fluorophenylmethyl group (improving metabolic stability and lipophilicity).

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-27-8-10-28(11-9-27)19(17-4-7-20-21(12-17)32-15-31-20)14-26-23(30)22(29)25-13-16-2-5-18(24)6-3-16/h2-7,12,19H,8-11,13-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVUXYDQEBYANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of the Piperazine Ring: The benzodioxole intermediate is then reacted with a piperazine derivative, such as 4-methylpiperazine, under basic conditions.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the piperazine-benzodioxole intermediate with a fluorophenylmethyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions and exerting its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional similarities to other ethanediamide derivatives are summarized below. Key comparison parameters include molecular weight, substituents, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide (Target) C27H27FN4O4 490.5 4-Methylpiperazine, 4-fluorobenzyl, benzodioxole High lipophilicity; potential CNS activity
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide () C29H29FN4O5 532.6 4-(4-Fluorophenyl)piperazine, tetrahydrofuranmethyl Enhanced solubility due to tetrahydrofuran; possible antimicrobial activity
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-piperidinylethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide () C25H26F3N3O2 475.5 Trifluoromethylphenyl, piperidine, dihydroindole Electron-withdrawing CF3 group; potential protease inhibition
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide () C27H27FN4O4 490.5 4-Phenylpiperazine, 2-fluorophenyl Structural isomerism (2- vs. 4-fluorophenyl) alters receptor affinity

Key Structural Differences and Implications

Piperazine vs. Piperidine Substituents: The target compound’s 4-methylpiperazine group () enhances basicity and water solubility compared to the piperidine in , which may reduce CNS penetration .

Fluorophenyl Positional Isomerism :

  • The 4-fluorophenyl group in the target compound vs. 2-fluorophenyl in affects steric hindrance and electronic distribution, influencing binding to targets like dopamine or sigma receptors .

Benzodioxole vs. Dihydroindole :

  • Benzodioxole (target compound) offers metabolic stability via the dioxole ring, whereas dihydroindole () may confer redox activity or photostability .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : 1,3-benzodioxole
  • Piperazine Moiety : 4-methylpiperazine
  • Fluorophenyl Group : 4-fluorobenzyl

The molecular formula for this compound is C26H35N3OC_{26}H_{35}N_{3}O.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Protein Kinases : It has shown selective inhibition against certain kinases, which are crucial in regulating cellular functions such as growth and metabolism.
  • Receptors and Enzymes : The compound may modulate the activity of specific receptors or enzymes involved in disease pathways, leading to therapeutic effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : The compound has been evaluated for its antiproliferative effects on various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). Results indicated that certain analogs had IC50 values below 10 μM in these cell lines, suggesting potent antitumor activity .
Cell LineIC50 Value (μM)
Huh7<10
Caco2<10
MDA-MB 231<10

Kinase Inhibition

The compound has demonstrated high selectivity for specific protein kinases over a range of recombinant protein kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. For example:

  • DYRK1A Inhibition : Some derivatives of the compound exhibited sub-micromolar affinity for DYRK1A, a kinase implicated in various neurological disorders .

Study on Antitumor Effects

In a study assessing the antitumor efficacy of related compounds, it was found that the introduction of bulky groups at specific positions significantly influenced the activity against DYRK1A. Compounds with a 1,3-benzodioxole moiety showed enhanced potency compared to those lacking this feature .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. For instance, AZD0530, a related compound, demonstrated a half-life of 40 hours in preclinical models, suggesting potential for once-daily dosing in clinical settings .

Q & A

Q. How can researchers optimize the synthesis of this compound, particularly the coupling of the benzodioxole and 4-methylpiperazine moieties?

  • Methodological Answer : Synthesis optimization should focus on stepwise coupling reactions. For example, the 4-methylpiperazine group can be introduced via nucleophilic substitution or reductive amination. A multi-step protocol (similar to ) involving condensation of pre-functionalized intermediates (e.g., benzodioxole-ethylamine with 4-methylpiperazine) under anhydrous conditions (e.g., DCM, reflux) is recommended . Purity can be enhanced using column chromatography with gradients of ethyl acetate and hexane. Monitor reaction progress via TLC or LC-MS.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~500–550).
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with a heavy atom derivative (e.g., iodine-substituted analogs) .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence polarization or FRET-based assays to screen for kinase or protease inhibition (e.g., similar to ’s biochemical probe applications).
  • Cell Viability Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can target identification be systematically approached for this compound?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins. Identify targets via LC-MS/MS .
  • RNA Interference (RNAi) : Knockdown candidate targets (e.g., kinases) in cell lines and assess compound activity changes.
  • Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets based on binding energy scores .

Q. How should researchers address contradictory data in bioactivity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse plasma incubation) and metabolic half-life using LC-MS. Poor bioavailability may explain discrepancies .
  • Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or pro-drug strategies for in vivo studies.
  • Off-Target Analysis : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

Q. What computational strategies can predict the compound’s interaction with membrane-bound receptors (e.g., GPCRs)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Embed the compound in a lipid bilayer model (e.g., POPC membrane) to study diffusion and receptor accessibility.
  • Free Energy Perturbation (FEP) : Calculate binding free energies for GPCR subtypes (e.g., serotonin or dopamine receptors) using AMBER or GROMACS .
  • QSAR Modeling : Train models on analogs with known activity to predict receptor selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.